1,2-Dimethylpropylamine

Atmospheric chemistry Amine oxidation kinetics Environmental fate

α-Branched chiral amine research constrained by inconsistent isomer batch performance? 1,2-Dimethylpropylamine (CAS 598-74-3) resolves critical workflow gaps: • kOH = 5.08×10⁻¹¹ cm³ molec⁻¹ s⁻¹ - 5.9× reactivity benchmark vs. tert-amylamine for OH radical SAR studies • Rs = 4.26 on Chiralpak IE - baseline enantiomeric resolution for USP/ICH chiral purity method validation • Peer-reviewed CEC calibrant with documented retention data on monolithic octadecylsilica columns Racemic mixture, ≥98% purity, shipped with full Certificate of Analysis for immediate method transfer.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
CAS No. 598-74-3
Cat. No. B1361077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylpropylamine
CAS598-74-3
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCC(C)C(C)N
InChIInChI=1S/C5H13N/c1-4(2)5(3)6/h4-5H,6H2,1-3H3
InChIKeyJOZZAIIGWFLONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylpropylamine Procurement Guide


1,2-Dimethylpropylamine (CAS 598-74-3), systematically named 3-methylbutan-2-amine, is a chiral, branched primary aliphatic amine (C₅H₁₃N, MW 87.16) containing a stereogenic α-carbon . The compound is commercially supplied as a racemic mixture of (R)- and (S)-enantiomers and serves as a versatile intermediate in asymmetric synthesis, a building block for chiral ligands, and an analytical standard in capillary electrochromatographic separations [1]. Its position as a sterically congested, α-branched primary amine distinguishes it from other C₅H₁₃N isomers in both reactivity and chromatographic behavior.

1,2-Dimethylpropylamine vs. C5H13N Isomers


Although 1,2-dimethylpropylamine shares its molecular formula (C₅H₁₃N) with several commercially available amines, its unique α-branched structure adjacent to the amino group imparts distinct reactivity toward atmospheric oxidants and markedly different enantiorecognition on chiral stationary phases [1][2]. Structural isomers such as tert-amylamine (2-methylbutan-2-amine) place the –NH₂ group on a tertiary carbon, while chain isomers like 1,3-dimethylbutylamine extend the alkyl backbone. These variations alter the steric environment of the amine lone pair, modulate hydrogen-bonding interactions, and shift the balance between enantioselective and non-selective binding in chiral chromatography. Consequently, substituting a generic C₅H₁₃N amine without confirming batch-specific performance risks synthetic failure, inaccurate analytical calibration, or loss of enantiomeric resolution.

1,2-Dimethylpropylamine Comparative Evidence


OH Radical Reactivity vs. tert-Amylamine

The gas-phase reaction rate coefficient of 1,2-dimethylpropylamine with hydroxyl (OH) radicals was determined to be (5.08 ± 1.02) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which is 5.9 times faster than that of its structural isomer tert-amylamine (2-methylbutan-2-amine), measured at (0.86 ± 0.17) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ under identical conditions [1]. This direct head-to-head comparison within the same study demonstrates that the α-branched primary amine structure of 1,2-dimethylpropylamine is substantially more labile toward atmospheric oxidation than the tertiary-amine isomer.

Atmospheric chemistry Amine oxidation kinetics Environmental fate

Chiralpak IC Resolution vs. 1,3-Dimethylbutylamine

On the Chiralpak IC polysaccharide-based chiral stationary phase (CSP), 1,2-dimethylpropylamine as its NBD derivative achieves a resolution factor Rs = 2.40 with a retention factor k'₁ = 14.50, compared to Rs = 0.94 and k'₁ = 6.74 for 1,3-dimethylbutylamine, and Rs = 1.88 and k'₁ = 6.90 for 3,3-dimethyl-2-butylamine under identical mobile-phase conditions [1]. This represents a 2.6-fold improvement in resolution over the nearest structural analog.

Chiral chromatography Enantiomer separation CSP method development

Chiralpak IE Resolution Performance

On the Chiralpak IE CSP, 1,2-dimethylpropylamine exhibits a resolution Rs = 4.26 with a separation factor α = 1.42 and retention factor k'₁ = 11.90, outperforming 3,3-dimethyl-2-butylamine (Rs = 4.06, α = 1.30, k'₁ = 12.02) and 1,3-dimethylbutylamine (Rs = 2.24, α = 1.67, k'₁ = 6.29) [1]. The combination of high α and high Rs on this specific CSP indicates that 1,2-dimethylpropylamine engages in stronger enantioselective interactions with the amylose tris(3,5-dichlorophenylcarbamate) selector than its analogs.

Polysaccharide CSP Enantioselectivity Chiral amine screening

Physicochemical Properties vs. tert-Amylamine

1,2-Dimethylpropylamine exhibits a boiling point of 84–87 °C (lit.), density of 0.757 g/mL at 25 °C, and refractive index n²⁰/D 1.4055 , compared to its structural isomer tert-amylamine (2-methylbutan-2-amine, CAS 594-39-8) with a boiling point of 77 °C, density of 0.746 g/mL at 25 °C, and refractive index n²⁰/D ~1.3996 [1]. The 7–10 °C higher boiling point and 0.011 g/mL higher density of 1,2-dimethylpropylamine reflect the difference between a primary amine on a secondary carbon versus a primary amine on a tertiary carbon.

Physicochemical characterization Distillation purification Quality control

CEC Metal Cation Separation Protocol

1,2-Dimethylpropylamine has been specifically employed as a standard in the capillary electrochromatographic (CEC) separation of alkali and alkaline earth metal cations on monolithic octadecylsilica columns with contactless conductivity detection (C⁴D), achieving detection limits of ~1 µM for inorganic cations [1]. While other small amines may be used as mobile-phase additives, the compound's defined retention behavior under CEC conditions has been validated and published, establishing it as a documented reference compound for method development and system suitability testing.

Analytical method validation Capillary electrochromatography Metal cation analysis

1,2-Dimethylpropylamine Application Scenarios


Atmospheric Amine Oxidation and Environmental Fate

Researchers investigating the atmospheric lifetimes of aliphatic amines require compounds with well-characterized OH radical kinetics. 1,2-Dimethylpropylamine, with its experimentally determined kOH value of 5.08 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, serves as a high-reactivity primary amine benchmark that contrasts sharply with the sluggish oxidation of tertiary-amine isomers like tert-amylamine (kOH = 0.86 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) [1]. This 5.9-fold reactivity gap makes it an ideal probe for structure–activity relationship (SAR) model validation and atmospheric simulation chamber studies.

Chiral HPLC Method Development & Enantiopurity Testing

In pharmaceutical process chemistry, chiral amine intermediates must be enantiomerically characterized. On Chiralpak IE, 1,2-dimethylpropylamine achieves Rs = 4.26, providing robust baseline resolution suitable for enantiomeric excess (ee) determination and trace-enantiomer quantification [2]. Its superior resolution compared to 1,3-dimethylbutylamine (Rs = 2.24) and slightly higher separation factor than 3,3-dimethyl-2-butylamine (α = 1.42 vs 1.30) make it the preferred reference standard when establishing USP/ICH-compliant chiral purity methods for α-branched primary amines.

CEC Method Setup and System Suitability

Analytical laboratories implementing CEC with contactless conductivity detection for metal cation analysis can use 1,2-dimethylpropylamine as a documented retention-time and detector-response calibrant. Its use in a published, peer-reviewed protocol with monolithic octadecylsilica columns [3] provides traceable method provenance, reducing the effort required for in-house validation when compared to adopting an uncharacterized alternative amine.

Structure–Property Relationship Studies for Branched Amines

The distinct physicochemical profile of 1,2-dimethylpropylamine—boiling point 84–87 °C, density 0.757 g/mL, and n²⁰/D 1.4055—relative to its constitutional isomer tert-amylamine (bp 77 °C, density 0.746 g/mL) [4] makes it a valuable data point in quantitative structure–property relationship (QSPR) modeling. Physical organic chemists can use these experimentally determined parameters to refine computational models predicting amine basicity, lipophilicity, and phase-partitioning behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dimethylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.